Isovaline, 3,3-dimethyl- (9CI) Isovaline, 3,3-dimethyl- (9CI)
Brand Name: Vulcanchem
CAS No.: 144731-95-3
VCID: VC0114926
InChI:
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.1995

Isovaline, 3,3-dimethyl- (9CI)

CAS No.: 144731-95-3

Cat. No.: VC0114926

Molecular Formula: C7H15NO2

Molecular Weight: 145.1995

* For research use only. Not for human or veterinary use.

Isovaline, 3,3-dimethyl- (9CI) - 144731-95-3

Specification

CAS No. 144731-95-3
Molecular Formula C7H15NO2
Molecular Weight 145.1995

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Isovaline, 3,3-dimethyl- (9CI), systematically named 2-amino-2,3,3-trimethylbutanoic acid, belongs to the class of branched-chain amino acids. Its structure features a central alpha-carbon bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and two methyl groups (CH3-CH_3) at the beta position, creating a sterically hindered environment . The IUPAC name and molecular formula are validated by multiple chemical databases, confirming its identity as a derivative of isovaline (2-amino-3-methylpentanoic acid) .

Table 1: Key Identifiers of Isovaline, 3,3-Dimethyl- (9CI)

PropertyValueSource
CAS Number144731-95-3
Molecular FormulaC7H15NO2C_7H_{15}NO_2
Molecular Weight145.2 g/mol
Synonyms3,3-Dimethylisovaline

Synthesis and Production

Synthetic Pathways

  • Strecker Synthesis: Reaction of a ketone precursor (e.g., 3,3-dimethyl-2-butanone) with ammonium cyanide, followed by hydrolysis to yield the amino acid .

  • Enzymatic Resolution: Use of acylases or lipases to isolate specific enantiomers from racemic mixtures, as implied by the availability of L-Isovaline derivatives .

SupplierLocationPurityPrice Range
Beijing Echiral Med TechChina≥95%$1.9–2.9/gram
ChemStepEurope≥95%Not Disclosed
MusechemGlobal≥95%Inquiry-Based

These suppliers cater primarily to research institutions, offering quantities from milligrams to kilograms .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s predicted boiling point (228.7±23.0 C228.7 \pm 23.0\ ^\circ\text{C}) and density (1.019±0.06 g/cm31.019 \pm 0.06\ \text{g/cm}^3) align with trends observed in branched aliphatic amino acids, where increased alkylation reduces water solubility and enhances lipid affinity . The pKa of 2.43±0.182.43 \pm 0.18 indicates a weakly acidic carboxyl group, typical for amino acids .

Applications and Research Utility

Biochemical Research

As a non-proteinogenic amino acid, Isovaline, 3,3-dimethyl- (9CI) serves as a building block in peptide synthesis to study steric effects on protein folding . Its hydrophobic side chain may mimic natural residues like valine or leucine in engineered enzymes .

Pharmaceutical Intermediates

Recent Developments and Future Directions

Research Opportunities

  • Toxicology Studies: Systematic evaluation of acute and chronic toxicity.

  • Stereochemical Impact: Comparative studies of D- and L-enantiomers in biological systems.

  • Derivatization: Exploration of ester or amide derivatives for enhanced bioavailability .

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